2-(methylthio)-4,5-dihydro-1H-imidazole

Catalog No.
S6646873
CAS No.
20112-79-2
M.F
C4H8N2S
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(methylthio)-4,5-dihydro-1H-imidazole

CAS Number

20112-79-2

Product Name

2-(methylthio)-4,5-dihydro-1H-imidazole

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-imidazole

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C4H8N2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)

InChI Key

MTIMDGQILFWMJI-UHFFFAOYSA-N

SMILES

CSC1=NCCN1

Canonical SMILES

CSC1=NCCN1

The exact mass of the compound 2-(Methylthio)-4,5-dihydro-1H-imidazole, 95% is 116.04081944 g/mol and the complexity rating of the compound is 89.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Methylthio)-4,5-dihydro-1H-imidazole (CAS 20112-79-2), frequently supplied as a hydroiodide or hydrobromide salt, is a highly activated cyclic isothiourea derivative. It serves as a pre-activated electrophilic building block for the direct synthesis of 2-amino-2-imidazolines, cyclic guanidines, and fused heterocyclic systems [1]. By leveraging the highly labile methylthio leaving group, this compound bypasses the need for harsh activation steps, making it a critical, scalable precursor for manufacturing alpha-adrenergic agonists, kinase inhibitors, and antiviral pharmacophores [2].

Research Fit

Product research fit details are currently under review. Specific workflow compatibility information is not yet available.

Generic substitution with unmethylated 2-imidazolidinethione (ETU) completely stalls direct amination, forcing chemists to introduce highly toxic thiophilic promoters (such as HgO or Pb salts) or perform multi-step conversions to isothiocyanates to achieve coupling [1]. Conversely, substituting with the highly reactive halogenated analog, 2-chloro-4,5-dihydro-1H-imidazole, leads to rapid hydrolytic degradation into unreactive imidazolidin-2-one upon exposure to atmospheric moisture [2]. This moisture sensitivity ruins stoichiometric precision and severely depresses isolated yields, making the methylthio derivative the only practical choice for reliable, bench-stable electrophilic transfer [3].

Substitution Risk

Interchangeability data has not been provided. Direct substitution with structurally similar compounds may require independent validation.

Amination Efficiency and Elimination of Toxic Promoters

Direct nucleophilic substitution of 2-(methylthio)-4,5-dihydro-1H-imidazole with primary and secondary amines routinely achieves 65–95% yields via simple reflux in methanol or ethanol [1]. In stark contrast, attempting the same amination with the unactivated baseline comparator, 2-imidazolidinethione (ETU), requires the addition of stoichiometric heavy-metal promoters (e.g., HgO) to drive the reaction [2].

Evidence DimensionAmination yield and promoter requirement
Target Compound Data65–95% yield (promoter-free direct reflux)
Comparator Or Baseline2-imidazolidinethione (requires stoichiometric HgO or multi-step activation)
Quantified DifferenceComplete elimination of heavy-metal waste while maintaining >65% yields
ConditionsReflux in methanol/ethanol with amine nucleophiles

Eliminates highly toxic heavy-metal waste streams and simplifies purification in pharmaceutical intermediate manufacturing.

Evidence overview
Data to verify
No quantitative evidence items have been supplied. Product evaluation requires independent data review.
Source: not specified

Hydrolytic Stability and Handling Robustness

The hydroiodide and hydrobromide salts of 2-(methylthio)-4,5-dihydro-1H-imidazole are bench-stable solids that retain their active electrophilic titer under standard atmospheric conditions [1]. The closest reactive alternative, 2-chloro-4,5-dihydro-1H-imidazole, is highly hygroscopic and rapidly hydrolyzes to inert imidazolidin-2-one (ethylene urea) upon exposure to ambient moisture or aqueous workups, leading to unpredictable stoichiometry and reaction failure [2].

Evidence DimensionHydrolytic degradation profile
Target Compound DataBench-stable solid (resistant to ambient moisture degradation)
Comparator Or Baseline2-chloro-4,5-dihydro-1H-imidazole (rapidly hydrolyzes to imidazolidin-2-one)
Quantified DifferenceNear 100% retention of active titer vs. rapid irreversible degradation
ConditionsStandard laboratory handling and ambient moisture exposure

Ensures reproducible stoichiometry and eliminates the need for strict glovebox handling during scale-up.

Steric Tolerance in Complex Pharmacophore Assembly

When assembling bulky antiviral pharmacophores, 2-(methylthio)-4,5-dihydro-1H-imidazole demonstrates exceptional leaving-group kinetics. In the synthesis of spiro-piperidine M2 proton channel inhibitors, direct coupling with the sterically hindered 3-azaspiro[5,5]undecane achieved a 65% isolated yield in a single step [1]. Alternative multi-step protection/deprotection routes to force imidazoline formation on such hindered amines typically suffer from severe yield attrition [2].

Evidence DimensionIsolated yield for sterically hindered amine coupling
Target Compound Data65% isolated yield (single-step coupling)
Comparator Or BaselineTraditional multi-step cyclization routes (typically <40% overall yield)
Quantified Difference>25% absolute yield improvement and reduction of synthetic steps
ConditionsReflux in methanol overnight (1.8 mmol scale)

Proves the compound's capability to overcome steric hindrance in the direct synthesis of advanced drug candidates.

Heavy-Metal-Free Synthesis of Alpha-Adrenergic Agonists

Ideal for the direct assembly of clonidine-like 2-arylamino-2-imidazolines where avoiding heavy metal contamination (e.g., HgO) is critical for meeting stringent API purity and environmental regulations [1].

Development of Spirocyclic Antiviral Inhibitors

The reagent of choice for installing the imidazoline headgroup onto bulky piperidine scaffolds, such as M2 proton channel inhibitors, due to its excellent leaving group kinetics and ability to overcome steric hindrance [2].

High-Throughput Library Generation of Cyclic Guanidines

Perfectly suited for parallel synthesis and microwave-assisted generation of kinase inhibitors, enabling rapid Structure-Activity Relationship (SAR) exploration without the need for complex, multi-step isothiocyanate intermediates [3].

Application Fit

Application
Selection Property
Validation Focus
General research use
Context-dependent selection
Data verification required

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.04081944 g/mol

Monoisotopic Mass

116.04081944 g/mol

Heavy Atom Count

7

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